molecular formula C26H27N5O2S B14113396 (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B14113396
M. Wt: 473.6 g/mol
InChI Key: ATSXDPRQVOOOLS-UHFFFAOYSA-N
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Description

The compound “(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific rings and functional groups. A typical synthetic route might include:

    Formation of the Piperazine Ring: This could be achieved through the reaction of a suitable diamine with a dihalide under basic conditions.

    Formation of the Thiazole Ring: This might involve the cyclization of a thioamide with a haloketone.

    Formation of the Pyrazole Ring: This could be synthesized through the reaction of a hydrazine with a 1,3-diketone.

    Coupling Reactions: The final steps would involve coupling these intermediates under conditions that promote the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three structural motifs, which may confer unique biological activities or chemical properties not found in simpler analogs.

Properties

Molecular Formula

C26H27N5O2S

Molecular Weight

473.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C26H27N5O2S/c1-17-5-4-6-19(15-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-13-11-30(12-14-31)20-7-9-21(33-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,28,29)

InChI Key

ATSXDPRQVOOOLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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